Cdk1/2 Inhibitor III

Vue d'ensemble

Description

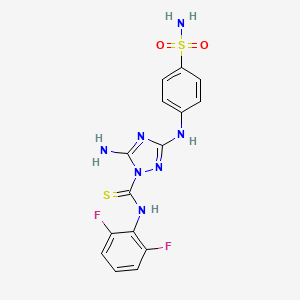

Cdk1/2 Inhibitor III is a highly potent, selective, and ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Synthesis Analysis

The synthesis of Cdk1/2 Inhibitor III involves the use of 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues . The compound is a cell-permeable triazolo-diamine .Molecular Structure Analysis

The chemical formula of Cdk1/2 Inhibitor III is C15H13F2N7O2S2 . Its molecular weight is 425.44 .Chemical Reactions Analysis

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It less potently inhibits CDC2-like kinases 1 and 3, VEGF-R2, and GSK-3β .Physical And Chemical Properties Analysis

Cdk1/2 Inhibitor III has a molecular weight of 425.44 . Its chemical formula is C15H13F2N7O2S2 .Applications De Recherche Scientifique

Role in Cell Cycle Progression and Cancer Therapy

- CDK1 is a crucial cyclin-dependent kinase with a non-redundant role in mitosis. Selective inhibitors of CDK1, such as CDK1/2 Inhibitor III, can arrest human cells at the G2/M border of the cell cycle, which is particularly relevant for effective cell synchronization in early mitosis. This property is being explored for potential applications in cancer therapy, as prolonged exposure to CDK1 inhibitors induces apoptosis in tumor cells (Vassilev et al., 2006).

Implications for Tumor Cell DNA Damage Sensitivity

- CDK1 inhibitors play a significant role in controlling the G2/M phase transition and influence the sensitivity of cells to DNA damage. This aspect of CDK1/2 inhibitors can be leveraged to develop strategies in tumor therapy, where the inhibitors either induce prolonged G2 arrest or sensitize tumor cells to DNA damaging agents, leading to cell death (Sunada et al., 2021).

Modulation of Immune Responses in Cancer Treatment

- The use of CDK4/6 inhibitors, which target similar pathways as CDK1/2 inhibitors, has shown to stimulate anti-tumor immunity. This is achieved through the activation of tumor cell expression of endogenous retroviral elements, thereby enhancing tumor antigen presentation and potentially leading to cytotoxic T-cell-mediated clearance of tumor cells. Such findings open up new avenues for combination regimens involving CDK inhibitors and immunotherapies (Goel et al., 2017).

Potential in Overcoming Drug Resistance in Cancer

- Research indicates that targeting CDK2, a closely related kinase to CDK1, can separate mitogenic from anti-apoptotic signaling, especially in cells defective in p53. This suggests a potential for CDK1/2 inhibitors to be used in combination with other anti-proliferative drugs, providing a strategy to overcome drug resistance in cancer therapy (Nekova et al., 2016).

Insights into Mitotic Mechanisms and Cell Cycle Regulation

- CDK1 is essential for the successful completion of M-phase in human cells, and its study has provided deep insights into the cell cycle regulation. Understanding the structure and function of CDK1 through the use of inhibitors like CDK1/2 Inhibitor III has been instrumental in comprehending the basic principles of cell cycle control (Brown et al., 2015).

Safety And Hazards

Orientations Futures

Current CDK inhibitors lack specificity due to the high sequence and structural conservation of the ATP binding cleft across family members . Therefore, there is a necessity of finding novel modes of CDK inhibition . The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . This could contribute to CDK inhibitor design . Additionally, fragment-based drug discovery can be utilized to identify small molecules that bind to allosteric sites on the CDK surface employing interactions which mimic those of native protein–protein interactions . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

Propriétés

IUPAC Name |

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIOBGGRZJITQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416209 | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cdk1/2 Inhibitor III | |

CAS RN |

443798-47-8, 443798-55-8 | |

| Record name | K-00546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-00546 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

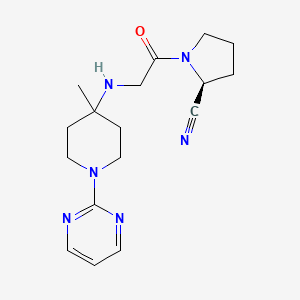

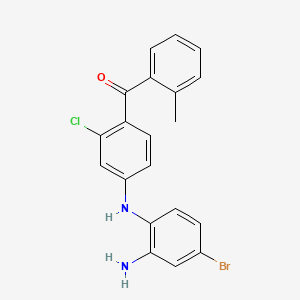

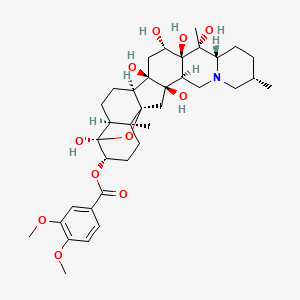

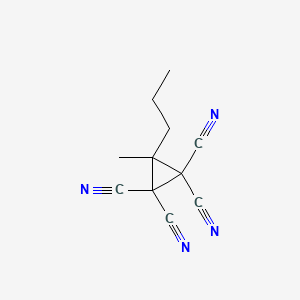

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)